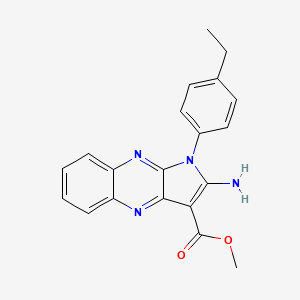![molecular formula C22H24N4O4S2 B11618073 6-((5Z)-5-{[2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid](/img/structure/B11618073.png)
6-((5Z)-5-{[2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Chemical Name: 6-((5Z)-5-{[2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid
Molecular Formula: CHNOS
Structure: !Compound Structure)
This compound belongs to the class of pyrido[1,2-a]pyrimidines and contains a thiazolidinone ring. Its unique structure suggests potential biological activity.
Preparation Methods
Synthetic Routes::
Aseptic Crystalline Preparation: A patent describes a process for preparing aseptic crystalline 3- [2- [4- (6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido [1,2-a]pyrimidin-4-one palmitate ester (I) . The synthesis involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidine core and subsequent esterification.
Industrial Production:: Details on large-scale industrial production methods are scarce due to the compound’s complexity and limited commercial applications.
Chemical Reactions Analysis
Reactivity::
Oxidation: Undergoes oxidation reactions.
Reduction: Can be reduced.
Substitution: Reacts with nucleophiles.
Common Reagents: Vary based on the specific reaction.
Major Products:: The compound’s reactivity leads to diverse products, including derivatives with altered functional groups.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Investigated for potential drug development.
Organic Synthesis: Used as a building block in complex syntheses.
Biological Activity: May interact with cellular targets.
Antiproliferative Effects: Studied for anticancer properties.
Pharmaceuticals: Potential drug candidates.
Agrochemicals: Investigated for pesticidal activity.
Mechanism of Action
The compound’s mechanism of action remains an active area of research. It likely modulates specific pathways or targets within cells.
Comparison with Similar Compounds
While this compound is unique, it shares structural features with other pyrido[1,2-a]pyrimidines. Similar compounds include:
Compound II-a: 3- [2- [4- (6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido [1,2-a]pyrimidin-4-one.
Compound II-b: 3- [2- [4- (6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7-dihydro-2-methyl-4H-pyrido [1,2-a]-pyrimidin-4-one.
Compound III: 3- [2- [4- (6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-ethyl]-6,7,8,9-tetrahydro-2-methyl-9-pentadecyl-4H-pyrido [1,2-a]pyrimidin-4-one.
Properties
Molecular Formula |
C22H24N4O4S2 |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
6-[(5Z)-5-[[9-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C22H24N4O4S2/c1-3-10-23-18-15(20(29)25-12-7-8-14(2)19(25)24-18)13-16-21(30)26(22(31)32-16)11-6-4-5-9-17(27)28/h3,7-8,12-13,23H,1,4-6,9-11H2,2H3,(H,27,28)/b16-13- |
InChI Key |
SCEFNIQQVFHSEN-SSZFMOIBSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O)NCC=C |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617992.png)
![2-[(Benzalamino)-(1,1-diketo-1,2-benzothiazol-3-yl)amino]ethanol](/img/structure/B11617995.png)
![3-[(Z)-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11618001.png)
![2,2-Dimethyl-3-phenyl-7-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)hept-5-yn-3-ol](/img/structure/B11618003.png)
![diethyl (2Z)-5-amino-2-(4-hydroxybenzylidene)-7-(4-hydroxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11618006.png)
![N-[2-methyl-4-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)phenyl]furan-2-carboxamide](/img/structure/B11618015.png)

![(2E)-4-oxo-2-{(2E)-[1-(thiophen-2-yl)ethylidene]hydrazinylidene}-1,3-thiazinane-6-carboxamide](/img/structure/B11618023.png)

methanone](/img/structure/B11618045.png)
![4-[(5Z)-5-({2-[benzyl(methyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11618052.png)
![3-amino-N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11618061.png)
![N-tert-butyl-3-{1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-[(4-methylphenyl)carbonyl]hydrazinyl}propanamide](/img/structure/B11618062.png)
![2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11618064.png)
